Cyclohexylmagnesium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Cyclohexylmagnesium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 931-50-0 Chemical Formula: C₆H₁₁BrMg Molecular Weight: 187.36 g/mol
This technical guide provides an in-depth overview of Cyclohexylmagnesium Bromide, a versatile Grignard reagent with significant applications in organic synthesis and the development of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, reactions, and safe handling.
Chemical and Physical Properties
Cyclohexylmagnesium Bromide is an organomagnesium compound that is highly valued for its nucleophilic character, enabling the formation of carbon-carbon bonds.[1] It is typically available as a solution in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and appears as a colorless to light yellow liquid or solid, depending on its concentration and purity.[2] Due to its high reactivity, particularly with protic solvents and atmospheric moisture, it must be handled under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[2]
| Property | Value | Reference(s) |
| CAS Number | 931-50-0 | |
| Molecular Formula | C₆H₁₁BrMg | [3] |
| Molecular Weight | 187.36 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Flash Point | -17 °C (for THF solution) | [4] |
| Solubility | Soluble in ethereal solvents (e.g., THF, diethyl ether) |
Synthesis of Cyclohexylmagnesium Bromide
The synthesis of Cyclohexylmagnesium Bromide is a classic example of a Grignard reaction, involving the reaction of bromocyclohexane (B57405) with magnesium metal in an anhydrous ethereal solvent.
Experimental Protocol:
Materials:
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Magnesium turnings
-
Bromocyclohexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.
-
Add a small amount of the anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings.
-
Prepare a solution of bromocyclohexane in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the bromocyclohexane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the solvent is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish, cloudy solution is the Cyclohexylmagnesium Bromide reagent.
A diagram of the synthesis workflow is presented below:
Key Reactions and Applications in Drug Development
Cyclohexylmagnesium Bromide is a powerful nucleophile that reacts with a wide range of electrophiles. Its ability to introduce a cyclohexyl moiety is particularly valuable in medicinal chemistry for modulating the lipophilicity and pharmacokinetic properties of drug candidates.[5]
Reactions with Carbonyl Compounds
Grignard reagents readily react with aldehydes, ketones, and esters to form alcohols.
-
Reaction with Formaldehyde (B43269): Produces primary alcohols (e.g., cyclohexylmethanol).[6]
-
Reaction with other Aldehydes: Yields secondary alcohols.
-
Reaction with Ketones: Results in the formation of tertiary alcohols.
-
Reaction with Esters: Two equivalents of the Grignard reagent react to form tertiary alcohols.[7]
A general workflow for the reaction with a carbonyl compound is as follows:
Reaction with Carbon Dioxide
The reaction of Cyclohexylmagnesium Bromide with carbon dioxide (as dry ice), followed by an acidic workup, is a standard method for the synthesis of cyclohexanecarboxylic acid.[8]
Experimental Protocol:
-
The freshly prepared Cyclohexylmagnesium Bromide solution is cooled in an ice bath.
-
An excess of crushed dry ice is slowly added to the stirred Grignard reagent.
-
The reaction mixture is allowed to warm to room temperature as the dry ice sublimes.
-
An aqueous acid (e.g., dilute HCl) is added to quench the reaction and protonate the carboxylate salt.
-
The cyclohexanecarboxylic acid product is then extracted with an organic solvent.
Cross-Coupling Reactions
Cyclohexylmagnesium Bromide can participate in transition metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu-Tamao coupling, to form carbon-carbon bonds between the cyclohexyl group and various organic halides.[1][9] These reactions are often catalyzed by nickel or palladium complexes.[1] The addition of lithium halides can enhance the efficiency of these coupling reactions.[9]
A generalized scheme for a Kumada cross-coupling reaction is shown below:
Applications in the Synthesis of Pharmaceuticals
Cyclohexylmagnesium Bromide is a key reagent in the synthesis of several pharmaceutical compounds.
-
Trihexyphenidyl: An anticholinergic agent used in the treatment of Parkinson's disease.[10]
-
Cyhexatin: An acaricide (a pesticide that kills mites and ticks).[10]
The use of this Grignard reagent allows for the precise introduction of the cyclohexyl group, which is a critical structural motif for the biological activity of these molecules.[11]
Safety and Handling
Cyclohexylmagnesium Bromide is a highly reactive and hazardous substance that requires strict safety precautions.
-
Reactivity: It reacts violently with water and other protic solvents, releasing flammable gases.[2] It is also sensitive to air.
-
Handling: All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[2] Anhydrous solvents and reagents are essential for successful and safe reactions.[8] Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and gloves, must be worn.
-
Storage: It should be stored in a cool, dry place under an inert atmosphere.
-
Disposal: Unused Grignard reagents must be quenched carefully. A common procedure involves the slow, dropwise addition of the reagent to a stirred, cooled solution of a protic solvent with a high flash point, such as isopropanol, followed by the addition of a less reactive solvent like ethanol, and finally water. The resulting mixture should be neutralized before disposal according to local regulations.
Conclusion
Cyclohexylmagnesium Bromide (CAS 931-50-0) is a fundamental and highly versatile Grignard reagent with broad applications in organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, synthetic methods, and reactivity is crucial for its effective and safe utilization in the construction of complex molecules and the synthesis of novel therapeutic agents.[11] The ability to introduce a cyclohexyl group with high efficiency makes it an invaluable tool in medicinal chemistry for optimizing the pharmacological profiles of drug candidates.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 931-50-0: Cyclohexylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 3. Cyclohexylmagnesium Bromide | C6H11BrMg | CID 11805477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. The reaction of cyclohexyl magnestum bromide with formaldehyde followed b.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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